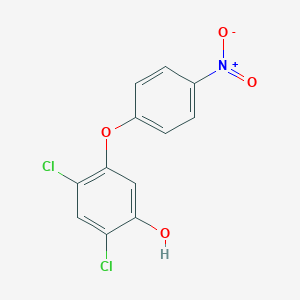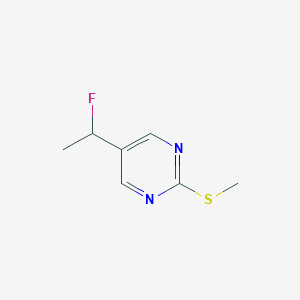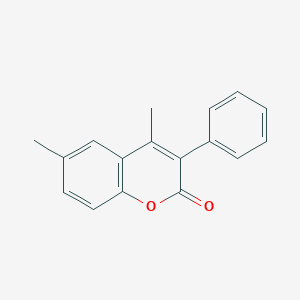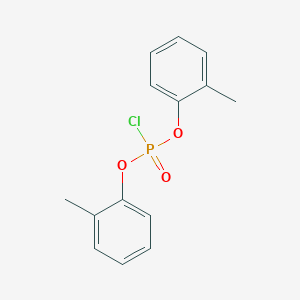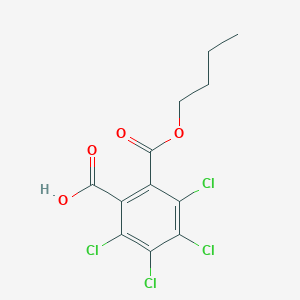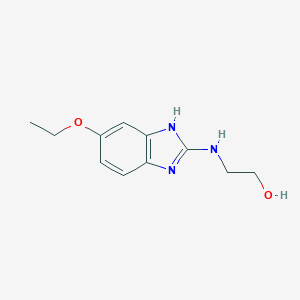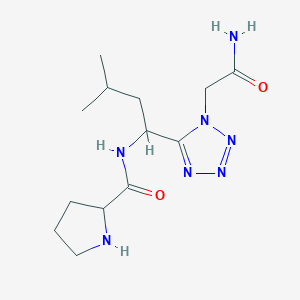![molecular formula C10H12BrNO2 B044494 3-[(4-Bromophenyl)(methyl)amino]propanoic acid CAS No. 111606-79-2](/img/structure/B44494.png)
3-[(4-Bromophenyl)(methyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)(methyl)amino]propanoic acid, also known as MPAA, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder and is commonly used in scientific research applications. The compound has a molecular formula of C10H12BrNO2 and a molecular weight of 255.11 g/mol.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been shown to enhance the activity of GABA receptors, which results in the inhibition of neurotransmitter release and the suppression of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid in lab experiments is its ability to modulate the GABAergic system. This makes it a valuable tool for studying the mechanisms of neuronal excitability and the regulation of neurotransmitter release. However, one of the limitations of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid. One area of research is the development of new therapeutic applications for the compound. Another area of research is the investigation of the mechanisms underlying its effects on the GABAergic system. Additionally, there is a need for further studies to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is a valuable compound for scientific research applications. It has been found to exhibit several therapeutic properties and to modulate the activity of the GABAergic system. However, further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-[(4-Bromophenyl)(methyl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
111606-79-2 |
|---|---|
Nombre del producto |
3-[(4-Bromophenyl)(methyl)amino]propanoic acid |
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-(4-bromo-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Clave InChI |
PBUWWQLOLJNHAI-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
SMILES canónico |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



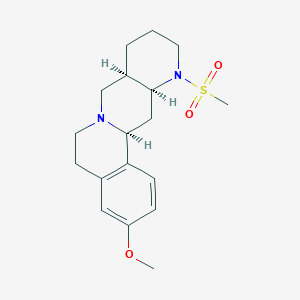
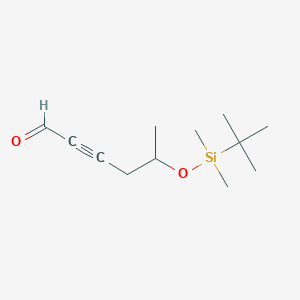
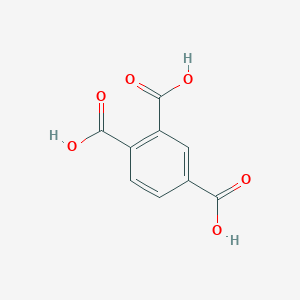
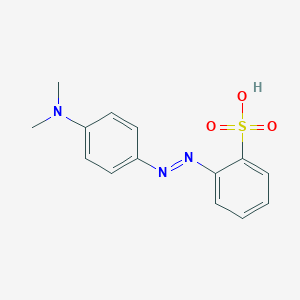
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
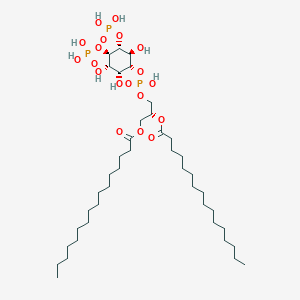
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
